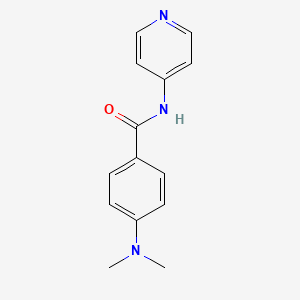
4-(dimethylamino)-N-4-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-4-pyridinylbenzamide, also known as DMAPB, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In
作用機序
The mechanism of action of 4-(dimethylamino)-N-4-pyridinylbenzamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to activate Nrf2 by binding to the Kelch-like ECH-associated protein 1 (Keap1), which leads to the stabilization and translocation of Nrf2 to the nucleus.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. In neurodegenerative disease research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
実験室実験の利点と制限
One advantage of using 4-(dimethylamino)-N-4-pyridinylbenzamide in lab experiments is its ability to activate the Nrf2 pathway, which can lead to the upregulation of antioxidant and anti-inflammatory genes. However, one limitation of using 4-(dimethylamino)-N-4-pyridinylbenzamide is its potential toxicity at high concentrations.
将来の方向性
There are several future directions for 4-(dimethylamino)-N-4-pyridinylbenzamide research. One direction is to explore its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to investigate its potential as a chemopreventive agent. Additionally, further research is needed to fully understand the mechanism of action of 4-(dimethylamino)-N-4-pyridinylbenzamide and to optimize its therapeutic potential.
合成法
4-(dimethylamino)-N-4-pyridinylbenzamide can be synthesized using a multistep process that involves the reaction of pyridine-4-carboxylic acid with thionyl chloride to form 4-chloropyridine. The 4-chloropyridine is then reacted with 4-dimethylaminobenzoyl chloride in the presence of a base to form 4-(dimethylamino)-N-4-pyridinylbenzamide. The final product can be purified using column chromatography.
科学的研究の応用
4-(dimethylamino)-N-4-pyridinylbenzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation research, 4-(dimethylamino)-N-4-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-(dimethylamino)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-5-3-11(4-6-13)14(18)16-12-7-9-15-10-8-12/h3-10H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFIFEAZYKVGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(pyridin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


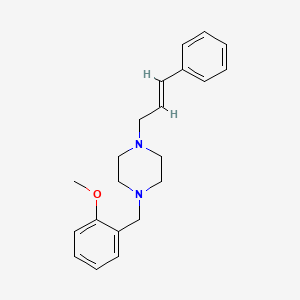
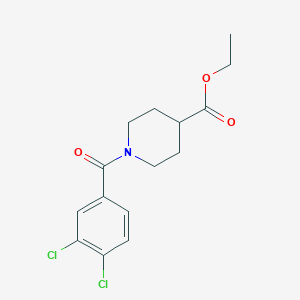
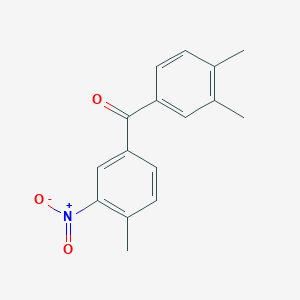
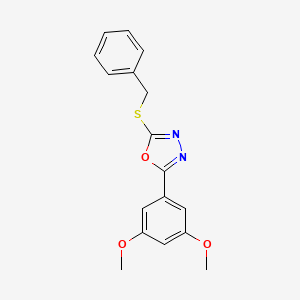
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5765936.png)
![1'-[(cyclopropylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5765942.png)
![2-[(2-chloro-6-fluorobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5765949.png)
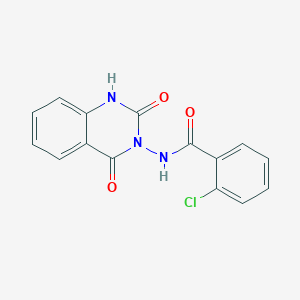
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5765957.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5765963.png)
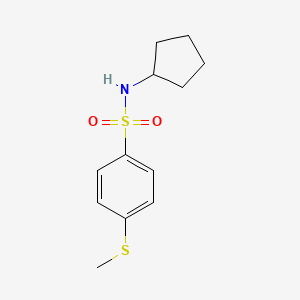
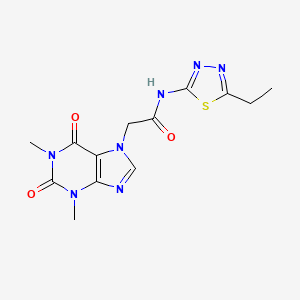
![2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5765997.png)